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Compound of Interest

Compound Name: MT-1207

Cat. No.: B15617010 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to

the pharmacokinetic properties of the novel antihypertensive agent MT-1207 and the

established calcium channel blocker amlodipine, supported by experimental data and detailed

methodologies.

This guide provides a detailed comparison of the pharmacokinetic profiles of MT-1207, a novel

multitarget antihypertensive agent, and amlodipine, a widely prescribed dihydropyridine

calcium channel blocker. The information is intended for researchers, scientists, and

professionals in the field of drug development to facilitate an objective evaluation of these two

compounds.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of MT-1207 and

amlodipine based on studies conducted in healthy human subjects.
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Pharmacokinetic
Parameter

MT-1207 Amlodipine

Time to Peak Plasma

Concentration (Tmax)
0.5 - 1.25 hours[1][2][3] 6 - 12 hours[4][5][6]

Elimination Half-Life (t1/2) 4 - 7 hours[1][2][3] 30 - 50 hours

Bioavailability
Not explicitly stated in the

provided results.
~64%

Effect of Food on

Pharmacokinetics

Food has little effect on the

half-life and AUC of MT-1207.

[1][2][3]

Food does not alter the

bioavailability of amlodipine.

Dose Proportionality

Systemic exposure (Cmax and

AUC) increases in proportion

to the dose (in the 5-40 mg

range).[1][2][3]

Linear dose-related

pharmacokinetic

characteristics.

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies with specific

methodologies. Below are detailed descriptions of the typical experimental protocols used to

assess the pharmacokinetic profiles of MT-1207 and amlodipine in healthy volunteers.

MT-1207 Pharmacokinetic Study Protocol
A study evaluating the pharmacokinetics of MT-1207 was conducted in 56 healthy Chinese

subjects.[1][2][3] The study followed a single-ascending dose (SAD) design.

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.

Subjects: Healthy male and female adult volunteers.

Drug Administration: Subjects received a single oral dose of MT-1207 (ranging from 5 mg to

40 mg) or a placebo. To assess the effect of food, a separate cohort received a 40 mg dose

of MT-1207 with a high-fat meal.
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Blood Sampling: Blood samples were collected at pre-defined time points before and after

drug administration to measure plasma concentrations of MT-1207.

Analytical Method: Plasma concentrations of MT-1207 were determined using a validated

analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS),

although the specific method is not detailed in the provided search results.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key

pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Amlodipine Pharmacokinetic Study Protocol
Several studies have characterized the pharmacokinetics of amlodipine in healthy volunteers. A

representative study design is a randomized, open-label, crossover study.[4][5][6]

Study Design: A randomized, open-label, two-period, crossover study.

Subjects: Healthy adult male and female volunteers.

Drug Administration: Subjects received a single oral dose of a test formulation of amlodipine

and a reference formulation (e.g., Norvasc®), with a washout period of at least 15 days

between the two periods.[5][6] The studies were often conducted under both fasting and fed

conditions to assess the impact of food.

Blood Sampling: Venous blood samples were collected at specified time points before dosing

and up to 144 hours post-dose.[4]

Analytical Method: Amlodipine concentrations in plasma were quantified using a validated

LC-MS/MS method.[4][5]

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-

compartmental methods. The primary parameters for bioequivalence assessment were

Cmax and AUC.

Mechanism of Action and Signaling Pathways
MT-1207 and amlodipine lower blood pressure through distinct molecular mechanisms.
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Amlodipine is a dihydropyridine calcium channel blocker.[7] Its primary mechanism of action

involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[8] This

blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent

reduction in peripheral vascular resistance and blood pressure.[7]

MT-1207 is a novel multitarget agent.[1][2] It acts as a potent antagonist of α1-adrenergic

receptors and 5-HT2A serotonin receptors.[9] Additionally, it exhibits calcium channel blocking

properties.[1][2] This multi-pronged approach of targeting different pathways involved in blood

pressure regulation distinguishes it from single-target agents like amlodipine.

Below are diagrams illustrating the signaling pathways affected by each drug.
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Amlodipine's mechanism of action.
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MT-1207's multi-target mechanism.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, as

described in the protocols for both MT-1207 and amlodipine.
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A typical pharmacokinetic study workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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